N-(4-Bromobenzyl)-N-tosyl-D-alaninol

Description

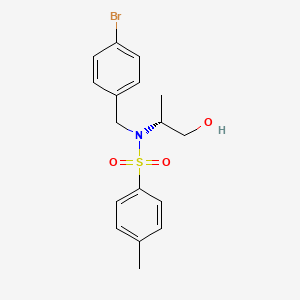

N-(4-Bromobenzyl)-N-tosyl-D-alaninol (CAS No. 1420780-21-7) is a chiral benzene derivative with the molecular formula C₁₇H₂₀BrNO₃S and a molecular weight of 398.32 g/mol . It features a 4-bromobenzyl group, a tosyl (p-toluenesulfonyl) protecting group, and a D-alaninol backbone. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its stereochemical specificity and functional versatility . Its high purity (95%+) and well-defined synthetic pathway make it a valuable intermediate for designing bioactive molecules.

Structure

2D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-13-3-9-17(10-4-13)23(21,22)19(14(2)12-20)11-15-5-7-16(18)8-6-15/h3-10,14,20H,11-12H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEXJIIGEVMPAZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N-tosyl-D-alaninol typically involves multiple steps. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This is followed by the tosylation of D-alaninol to form N-tosyl-D-alaninol. Finally, these two intermediates are coupled to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and tosylation reactions, which enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N-tosyl-D-alaninol can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde.

Reduction: The compound can be reduced to remove the bromine atom, forming benzyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling.

Common Reagents and Conditions

Oxidation: Common reagents include Oxone and potassium 2-iodo-5-methylbenzenesulfonate.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products

Oxidation: 4-Bromobenzaldehyde.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl compounds depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted the biological activities of compounds related to N-(4-Bromobenzyl)-N-tosyl-D-alaninol, particularly focusing on their antimicrobial properties . For instance, a study demonstrated that derivatives with a bromine atom exhibited enhanced antimicrobial effects, suggesting that the introduction of halogen substituents can improve the efficacy of antimicrobial agents .

Case Study: Antioxidant and Antibiofilm Activities

A detailed evaluation of the antioxidant activity of synthesized compounds showed that certain derivatives exhibited significant DPPH scavenging activity, indicating potential for use as antioxidants in pharmaceutical formulations. The presence of the tosyl group was noted to enhance the solubility and stability of these compounds, making them suitable candidates for further development in antimicrobial therapies .

Synthetic Methodologies

The synthesis of this compound involves several key steps that utilize Palladium-catalyzed cross-coupling reactions , which are essential for forming C–N bonds. These reactions allow for the efficient incorporation of various aryl groups into amino acids, enhancing their functional properties .

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 2-oxazolin-5-one + AlCl3 | 83 |

| 2 | Cyclodehydration | Ethyl chloroformate + 4-methylmorpholine | 90 |

| 3 | N-arylation | Aryl bromide + amine | 91 |

The methodologies employed not only improve yield but also allow for the development of complex structures that can be tailored for specific biological activities.

Therapeutic Applications

Research indicates that this compound and its derivatives may serve as promising candidates for drug development. Their potential applications include:

- Antimicrobial Agents : The structural modifications enhance their activity against resistant bacterial strains, making them suitable for developing new antibiotics .

- Antitumor Agents : Certain derivatives have shown promise as antitumor agents through selective targeting pathways involved in cancer cell proliferation .

- Drug Delivery Systems : The compound's ability to form stable complexes with other therapeutic agents suggests its utility in drug delivery applications, enhancing bioavailability and efficacy .

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N-tosyl-D-alaninol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, while the tosyl group can enhance the compound’s stability and solubility . These interactions can modulate the activity of specific biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Methyl N-(4-Bromobenzyl)-N-pentanoyl-D-valinate (Compound 187)

- Molecular Formula: ~C₁₈H₂₅BrNO₃ (estimated).

- Key Differences: Replaces the tosyl group with a pentanoyl acyl group and substitutes D-alaninol with D-valinate methyl ester.

- Synthesis: Synthesized via N-protection of a precursor with 1-bromo-4-(bromomethyl)benzene using NaH/THF, followed by organozinc coupling .

- Implications: The pentanoyl group may enhance lipophilicity, while the valinate backbone could alter steric interactions in biological systems.

(E)-2-(5-Amino-1-(4-Bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57)

N-(4-Bromo benzyl)-N-[2-(4-Isopropyl benzyloxy)-4-nitro phenyl]-methanesulfonamide (Compound 29)

- Key Differences : Features a methanesulfonamide group, a nitro substituent , and a 4-isopropyl benzyloxy side chain.

- Synthesis : Achieved a 97% yield via reaction of 4-bromobenzyl bromide with a nitroaryl precursor under mild conditions .

Data Table: Comparative Analysis of Bromobenzyl Derivatives

Biological Activity

N-(4-Bromobenzyl)-N-tosyl-D-alaninol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Bromobenzyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.

- Tosyl Group : Acts as a leaving group in nucleophilic substitutions, potentially increasing reactivity.

- D-Alaninol Backbone : Provides chirality and may influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromobenzyl moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or disruption of cellular processes. The tosyl group can enhance the compound's reactivity in biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of the compound demonstrated significant antiproliferative activity against various cancer cell lines, including:

- FaDu Cells : IC50 value of 1.73 μM, indicating potent cytotoxicity.

- MCF-7 Cells : Induced G2/M phase cell cycle arrest and exhibited dose-dependent increases in apoptotic markers such as cleaved caspase-3 .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring significantly influenced the compound's potency:

| Compound | % Inhibition at 10 μM | IC50 (μM) |

|---|---|---|

| 7a | 83.52 | 1.73 |

| 7r | 74.70 | 19.37 |

| Erlotinib | 19.73 | 6.71 |

This table illustrates that structural variations can lead to substantial differences in biological efficacy, underscoring the importance of molecular design in drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs . This selectivity is critical for therapeutic applications where inflammation is involved without affecting normal physiological processes.

Research Applications

The compound has been explored for various applications in scientific research:

- Drug Discovery : As a lead compound for developing new anticancer agents.

- Biochemical Studies : Investigating enzyme interactions and cellular pathways.

Q & A

What are the established synthetic methodologies for preparing N-(4-Bromobenzyl)-N-tosyl-D-alaninol, and what critical reaction parameters must be controlled?

Level: Basic

Answer:

The synthesis typically involves sequential alkylation and tosylation steps. First, D-alaninol is alkylated with 4-bromobenzyl bromide under basic conditions (e.g., NaH in THF) to introduce the bromobenzyl group. Subsequent N-tosylation employs tosyl chloride (TsCl) in a polar aprotic solvent (e.g., DMF or THF) with a base like pyridine or triethylamine. Critical parameters include:

- Temperature control : Avoid overheating during alkylation to prevent racemization.

- Stoichiometry : Use a 10-20% excess of TsCl to ensure complete tosylation.

- Moisture exclusion : Anhydrous conditions are essential for NaH-mediated reactions.

Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradient) .

Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Level: Basic

Answer:

- 1H/13C NMR : Key signals include the benzylic CH2 protons (δ ~4.5–5.0 ppm) and tosyl aromatic protons (δ ~7.6–7.8 ppm). The D-alaninol backbone shows distinct methine (δ ~3.5–4.0 ppm) and hydroxyl (δ ~1.5–2.0 ppm, if free) signals.

- FT-IR/ATR : Confirm sulfonamide groups (S=O asymmetric stretch at ~1360 cm⁻¹, symmetric at ~1170 cm⁻¹) and alcohol/phenyl C-H stretches.

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C17H19BrNO3S: 420.02) .

How can researchers address inconsistencies in reported yields for the tosylation step of similar N-protected alaninol derivatives?

Level: Advanced

Answer:

Yield discrepancies often arise from competing side reactions (e.g., over-tosylation or hydrolysis). Methodological solutions include:

- Base optimization : Replace pyridine with DMAP to enhance TsCl activation.

- Solvent screening : Test DCM vs. THF for improved solubility of intermediates.

- In situ monitoring : Use TLC (Rf ~0.4 in 3:1 hexane/EtOAc) to track reaction progress.

Comparative studies with analogues (e.g., N-tosyl-L-alaninol) can isolate variables like steric hindrance from the bromobenzyl group .

What strategies are recommended for resolving ambiguities in the NMR characterization of diastereomers or rotamers in this compound?

Level: Advanced

Answer:

- Variable-temperature NMR : Cool samples to −40°C to slow conformational exchange and split overlapping signals (e.g., benzylic CH2 protons).

- 2D NMR (COSY/NOESY) : Identify coupling networks (e.g., alaninol methine to adjacent CH2 groups) and spatial interactions between tosyl and bromobenzyl groups.

- DFT calculations : Compare experimental 13C shifts with computed values to distinguish rotamers .

How does the electronic nature of the 4-bromobenzyl group influence the reactivity of this compound in subsequent functionalization reactions?

Level: Advanced

Answer:

The electron-withdrawing bromine atom:

- Reduces nucleophilicity : Hinders SN2 reactions at the benzylic position.

- Enables cross-coupling : Suzuki-Miyaura reactions with arylboronic acids can replace bromine with functional groups (e.g., aryl, vinyl).

- Stabilizes intermediates : Bromine’s inductive effect may stabilize carbocation-like species in acid-catalyzed reactions.

Comparative kinetic studies with non-halogenated analogues (e.g., N-benzyl derivatives) are recommended to quantify electronic effects .

What experimental approaches can differentiate between potential oxidation byproducts and the target compound during synthesis?

Level: Advanced

Answer:

- LC-MS : Monitor for [M+16] or [M+32] ions indicative of sulfoxide/sulfone formation.

- Oxidative stress tests : Expose the compound to air or H2O2 and track degradation via TLC.

- Reductive workup : Treat crude mixtures with NaBH4 to reduce sulfoxides (if formed) and compare pre-/post-treatment spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.